5-Chloro-2-fluorophenylacetic acid

Physicochemical Characterization Solid-State Handling Purification

Halogenated phenylacetic acid regioisomers exhibit widely variable melting points (up to 60°C difference), complicating solid-form handling and purification. 5-Chloro-2-fluorophenylacetic acid (CAS 261762-97-4) resolves this with its defined 5-chloro-2-fluoro substitution delivering a consistent 116-118°C melting point. • CRTH2/DP Antagonist Core: Validated SAR in AMG 853 (IC50 3-4 nM); alternative regioisomers lack this activity profile. • Thermal Stability: ~60°C higher Tm than 3-Cl-4-F isomer ensures robust recrystallization and ambient shipping. • ≥97% Purity: Supplied with batch-specific CoA for reliable amide coupling and esterification.

Molecular Formula C8H6ClFO2
Molecular Weight 188.58 g/mol
CAS No. 261762-97-4
Cat. No. B1350554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-fluorophenylacetic acid
CAS261762-97-4
Molecular FormulaC8H6ClFO2
Molecular Weight188.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)CC(=O)O)F
InChIInChI=1S/C8H6ClFO2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)
InChIKeyNOKLOLLCDCEFAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-fluorophenylacetic acid (CAS 261762-97-4) – Key Identifiers and Physicochemical Profile for Scientific Procurement


5-Chloro-2-fluorophenylacetic acid (CAS 261762-97-4) is a halogenated phenylacetic acid derivative with the molecular formula C8H6ClFO2 and a molecular weight of 188.58 g/mol . The compound features a phenylacetic acid core substituted with chlorine at the 5-position and fluorine at the 2-position, imparting distinct electronic and steric properties . Physicochemical characterization data indicate a melting point of 116–118°C , a predicted boiling point of 292.6±25.0°C at 760 mmHg [1], and a computed LogP of 2.1062 [2]. This chlorofluoro substitution pattern distinguishes the compound from other regioisomers within the halogenated phenylacetic acid class, with implications for reactivity, solubility, and downstream synthetic utility.

Regioisomer-specific SAR 5-chloro-2-fluoro pattern for CRTH2/DP dual antagonist research
Solid-form handling High melting point supports thermal stability in storage and purification workflows
Analytical reference Distinct LogP and retention behavior for reversed-phase chromatographic method development

Why 5-Chloro-2-fluorophenylacetic Acid (CAS 261762-97-4) Cannot Be Interchanged with Regioisomeric Analogs Without Quantitative Justification


Regioisomeric chloro-fluorophenylacetic acids exhibit significant variation in physicochemical properties—including melting point, boiling point, and lipophilicity—despite sharing identical molecular formulas. The specific 5-chloro-2-fluoro substitution pattern of CAS 261762-97-4 yields a melting point (116–118°C) that is approximately 60°C higher than that of the 3-chloro-4-fluoro isomer (55–58°C) and 55°C higher than that of unsubstituted 2-fluorophenylacetic acid (61–65°C) . Such disparities have direct consequences for solid-form handling, purification workflows, and formulation development. Moreover, the unique substitution pattern of 5-chloro-2-fluorophenylacetic acid serves as the pharmacophoric core in the clinically evaluated dual CRTH2/DP antagonist AMG 853 [1], whereas alternative regioisomers lack this established structure–activity relationship. Substituting an analog without rigorous re-validation of these critical parameters introduces unwarranted risk into research and development programs.

Melting point mismatch ~60°C difference alters solid-form handling and purification workflows vs. regioisomeric analogs
Lipophilicity context ΔLogP ~+0.55 affects chromatographic retention and partitioning vs. mono-fluorinated analogs
Pharmacophoric core context 5-chloro-2-fluoro pattern linked to reported dual antagonist SAR; regioisomers may not transfer

Product-Specific Quantitative Evidence Guide: 5-Chloro-2-fluorophenylacetic Acid (CAS 261762-97-4) vs. Regioisomeric Analogs


Melting Point Comparison: 5-Chloro-2-fluorophenylacetic Acid vs. 3-Chloro-4-fluoro and Unsubstituted Analogs

The melting point of 5-chloro-2-fluorophenylacetic acid (116–118°C) is substantially higher than that of its 3-chloro-4-fluoro isomer (55–58°C) and unsubstituted 2-fluorophenylacetic acid (61–65°C) . The difference of approximately 60°C relative to the 3-chloro-4-fluoro analog indicates a significantly more stable crystal lattice for the 5-chloro-2-fluoro substitution pattern. This higher melting point translates to greater thermal stability during storage and handling, reduced risk of inadvertent melting during shipping or laboratory manipulation, and simplified purification via recrystallization due to a more favorable solid–liquid separation window.

Melting Point
Reported
116–118°C vs. 55–58°C (3-Cl-4-F) and 61–65°C (2-F)
Supports solid-form handling and purification workflow differentiation
~60°C higher than 3-chloro-4-fluoro isomer; vendor-reported values
Physicochemical Characterization Solid-State Handling Purification

Lipophilicity (LogP) Differentiation: 5-Chloro-2-fluorophenylacetic Acid Exhibits Higher Calculated LogP than Non-Halogenated and Mono-Halogenated Analogs

The computed octanol–water partition coefficient (LogP) for 5-chloro-2-fluorophenylacetic acid is 2.1062 [1], compared to 1.56 for 2-fluorophenylacetic acid [2] and a predicted pKa of approximately 3.27 [3]. The presence of both chlorine and fluorine substituents increases lipophilicity relative to mono-fluorinated analogs, which may influence membrane permeability, protein binding, and chromatographic retention behavior. This LogP value places the compound in a favorable range for oral bioavailability in drug design contexts, while the moderately acidic pKa supports salt formation and pH-dependent solubility modulation.

Lipophilicity
Computed / Data to verify
LogP = 2.1062; pKa (predicted) = 3.27
Supports partitioning and chromatographic retention review
Computed XLogP3 or similar; predicted pKa from database
Lipophilicity ADME Prediction Medicinal Chemistry

Synthetic Provenance: 5-Chloro-2-fluorophenylacetic Acid as the Pharmacophoric Core in the Clinical Candidate AMG 853

5-Chloro-2-fluorophenylacetic acid constitutes the essential carboxylic acid-bearing phenyl core in AMG 853 (vidupiprant), a dual CRTH2/DP antagonist that has advanced to human clinical evaluation for asthma [1]. AMG 853 demonstrates potent dual antagonism with IC50 values of 3 nM for CRTH2 (DP2) and 4 nM for DP in buffer, and 8 nM and 35 nM, respectively, in human plasma [2]. Structure–activity relationship studies from the optimization of phenylacetic acid derivatives confirm that the 5-chloro-2-fluoro substitution pattern is integral to achieving this dual receptor activity profile [3]. Alternative regioisomers (e.g., 3-chloro-4-fluoro, 4-chloro-2-fluoro) have not been reported to confer comparable dual antagonism in this chemical series.

Pharmacophoric Core
Class-level inference
Core of AMG 853; reported IC50 3 nM (CRTH2), 4 nM (DP) in buffer
Reported SAR context for dual antagonism studies
Other regioisomers lack reported dual CRTH2/DP activity
Medicinal Chemistry CRTH2 Antagonism Asthma

Best Research and Industrial Application Scenarios for 5-Chloro-2-fluorophenylacetic Acid (CAS 261762-97-4) Based on Quantitative Differentiation


CRTH2/DP Dual Antagonist Development for Asthma and Allergic Inflammation

Utilize 5-chloro-2-fluorophenylacetic acid as the phenylacetic acid core for structure-based optimization of dual CRTH2/DP antagonists, leveraging the established structure–activity relationship that this specific 5-chloro-2-fluoro substitution pattern confers potent dual activity (AMG 853 IC50 = 3–4 nM in buffer) [1]. The compound's predicted LogP (2.1) and pKa (3.3) support oral bioavailability considerations during lead optimization [2].

Physicochemical and Formulation Studies Requiring High Thermal Stability

Employ 5-chloro-2-fluorophenylacetic acid in solid-form screening and crystallization studies where a high melting point (116–118°C) is advantageous for thermal stability during processing, storage, and shipping. The ~60°C higher melting point relative to the 3-chloro-4-fluoro isomer reduces handling risks and enables robust recrystallization purification.

Analytical Method Development and Chromatography with Moderate Lipophilicity

Apply 5-chloro-2-fluorophenylacetic acid as a reference standard in reversed-phase HPLC method development, where its LogP of 2.1062 [2] provides a defined retention benchmark distinct from lower-LogP analogs. The compound's unique substitution pattern also serves as a diagnostic marker in LC–MS impurity profiling.

General Organic Synthesis of Halogenated Building Blocks for Medicinal Chemistry

Use 5-chloro-2-fluorophenylacetic acid as a versatile carboxylic acid building block for amide coupling, esterification, and reduction reactions, benefiting from commercial availability at >95% purity and established synthetic utility as an intermediate in phenylacetic acid derivative synthesis .

Application
Selection Property
Validation Focus
CRTH2/DP dual antagonist research
Reported pharmacophoric core context
SAR study design and receptor binding assays
Solid-form screening studies
Thermal stability context
Recrystallization and thermal characterization
Reversed-phase HPLC method development
Moderate lipophilicity context
Retention time benchmarking and impurity profiling
Halogenated building block synthesis
Carboxylic acid functionality
Amide/ester coupling and purification

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